molecular formula C9H5F6NO B12849084 2'-Amino-2,2,2-trifluoro-3'-(trifluoromethyl)acetophenone

2'-Amino-2,2,2-trifluoro-3'-(trifluoromethyl)acetophenone

Katalognummer: B12849084
Molekulargewicht: 257.13 g/mol
InChI-Schlüssel: PRLNOFWIIWOPDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H4F6NO It is characterized by the presence of both amino and trifluoromethyl groups, which contribute to its unique chemical properties

Vorbereitungsmethoden

The synthesis of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Grignard synthesis, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid . This method typically requires controlled reaction conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .

Vergleich Mit ähnlichen Verbindungen

2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone can be compared with other similar compounds such as:

These comparisons highlight the unique properties of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C9H5F6NO

Molekulargewicht

257.13 g/mol

IUPAC-Name

1-[2-amino-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)5-3-1-2-4(6(5)16)7(17)9(13,14)15/h1-3H,16H2

InChI-Schlüssel

PRLNOFWIIWOPDH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.